molecular formula C14H24N2O3S B14685546 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- CAS No. 35079-64-2

1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-

Cat. No.: B14685546
CAS No.: 35079-64-2
M. Wt: 300.42 g/mol
InChI Key: CSGNEKGWOJHKOI-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- is a chemical compound with a unique structure that combines a sulfonic acid group with an aminophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- involves several steps. One common method includes the reaction of 4-aminobutane-1-sulfonic acid with 4-aminophenylbutylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- undergoes various chemical reactions, including:

Scientific Research Applications

1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, potentially inhibiting their activity. The aminophenyl group may also interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- can be compared with other similar compounds, such as:

Properties

CAS No.

35079-64-2

Molecular Formula

C14H24N2O3S

Molecular Weight

300.42 g/mol

IUPAC Name

4-(4-amino-N-butylanilino)butane-1-sulfonic acid

InChI

InChI=1S/C14H24N2O3S/c1-2-3-10-16(11-4-5-12-20(17,18)19)14-8-6-13(15)7-9-14/h6-9H,2-5,10-12,15H2,1H3,(H,17,18,19)

InChI Key

CSGNEKGWOJHKOI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCCS(=O)(=O)O)C1=CC=C(C=C1)N

Origin of Product

United States

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